N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chlorine atom, and a butoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 3-butoxybenzoic acid.
Amidation Reaction: The 3-amino-4-chloroaniline is reacted with 3-butoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effect on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the modulation of signaling pathways that control cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- 3′-Amino-4′-chloroacetanilide
- N-(3-Amino-4-chlorophenyl)methanesulfonamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-butoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-13-7-8-15(18)16(19)11-13/h4-8,10-11H,2-3,9,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOZUIQMCXMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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